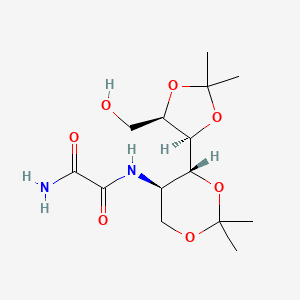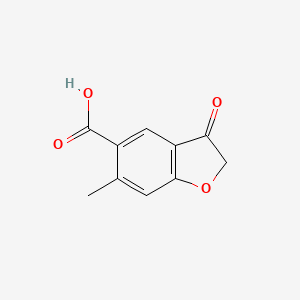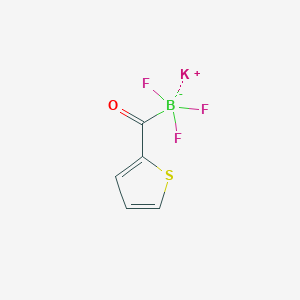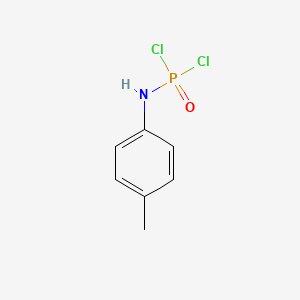
ethyl (Z)-3-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the reaction between ethyl alcohol and (Z)-3-pentenoic acid. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-pentenoate can be synthesized through several methods:
Esterification: The most common method involves the esterification of (Z)-3-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst like sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale esterification processes. The reaction is carried out in continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of solid acid catalysts in fixed-bed reactors can enhance the reaction rate and reduce the need for catalyst separation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-3-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to (Z)-3-pentanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: (Z)-3-pentenoic acid.
Reduction: (Z)-3-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-pentenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor. Additionally, it is used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-3-pentenoate depends on the specific reaction it undergoes. For example:
Oxidation: The double bond and ester group are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids.
Reduction: The ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Substitution: The ester group undergoes nucleophilic attack, leading to the formation of substituted products.
Comparación Con Compuestos Similares
Ethyl (Z)-3-pentenoate can be compared with other similar compounds such as:
Ethyl (E)-3-pentenoate: The (E) isomer has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
Ethyl (Z)-2-pentenoate: The position of the double bond is different, which can affect the compound’s reactivity and properties.
This compound is unique due to its specific configuration and the presence of both an ester group and a double bond, which contribute to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
ethyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
Clave InChI |
UMLQAWUDAFCGGS-HYXAFXHYSA-N |
SMILES isomérico |
CCOC(=O)C/C=C\C |
SMILES canónico |
CCOC(=O)CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)


![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)


![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)




![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
